molecular formula C13H17ClN4S B12303383 N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride

N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride

Cat. No.: B12303383
M. Wt: 296.82 g/mol
InChI Key: YFVRSNGJGFFRDV-UHFFFAOYSA-N
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Description

N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine, pyridine, and thiazole derivatives, such as:

Uniqueness

N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17ClN4S

Molecular Weight

296.82 g/mol

IUPAC Name

N-(2-methyl-6-pyrrolidin-3-ylpyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C13H16N4S.ClH/c1-9-6-11(17-13-15-4-5-18-13)7-12(16-9)10-2-3-14-8-10;/h4-7,10,14H,2-3,8H2,1H3,(H,15,16,17);1H

InChI Key

YFVRSNGJGFFRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2CCNC2)NC3=NC=CS3.Cl

Origin of Product

United States

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